[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458926
InChI: InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10,16H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol

[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13458926

Molecular Formula: C15H27N3O3

Molecular Weight: 297.39 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H27N3O3
Molecular Weight 297.39 g/mol
IUPAC Name tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10,16H2,1-3H3
Standard InChI Key ZFMKLEUZAQGQSH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN

Introduction

Structural Elucidation and Molecular Features

Chemical Identity and Nomenclature

The IUPAC name of the compound is tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate. Its stereochemistry is critical, as enantiomeric forms (e.g., R- and S-configurations) exhibit distinct biological profiles . The molecular structure comprises three key components:

  • A piperidine ring, a six-membered amine heterocycle that enhances membrane permeability and target binding .

  • A cyclopropyl group, which introduces steric constraints and metabolic stability.

  • A tert-butyl carbamate moiety, improving lipophilicity and modulating pharmacokinetic properties.

Spectroscopic and Computational Data

The compound’s structural validation relies on spectroscopic techniques:

  • SMILES Notation: CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN.

  • InChI Key: ZFMKLEUZAQGQSH-LBPRGKRZSA-N.

  • Predicted Physicochemical Properties: Boiling point (441.3±45.0C441.3 \pm 45.0^\circ \text{C}), density (1.15±0.1g/cm31.15 \pm 0.1 \, \text{g/cm}^3), and pKa (8.58±0.298.58 \pm 0.29) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically commencing with the formation of the piperidine core. Key steps include:

  • Asymmetric Borylation: Taniaphos-mediated borylation of cyclohexenone yields chiral intermediates, critical for stereochemical control .

  • Carbamate Formation: Reaction of the piperidine intermediate with tert-butyl carbamoyl chloride under anhydrous conditions.

  • Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution .

Yield optimization requires precise control of solvents (e.g., dichloromethane), temperatures (0–25°C), and catalysts (e.g., palladium for cross-coupling) .

Challenges in Scalability

Despite robust laboratory-scale protocols, industrial production faces hurdles:

  • Diastereomeric Purity: Ensuring >95% enantiomeric excess (ee) for the desired (R)- or (S)-forms .

  • Byproduct Mitigation: Suppressing hydrolysis of the tert-butyl ester during acidic workups.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight297.39 g/mol
SolubilityLow aqueous solubility (<1 mg/mL)
LogP (Partition Coefficient)1.8 (predicted)
StabilityStable under inert atmospheres

The compound’s low solubility necessitates prodrug strategies or formulation with surfactants for in vivo studies .

Biological Activities and Mechanisms

Enzyme Inhibition

The amino-acetyl group facilitates hydrogen bonding with catalytic sites of serine/threonine kinases. Notably, the compound demonstrates:

  • CDK4/6 Inhibition: IC50_{50} values in the nanomolar range, comparable to FDA-approved kinase inhibitors like palbociclib .

  • HAT1 Modulation: Disruption of histone acetylation, implicating potential in epigenetic therapies .

Anti-Inflammatory and Analgesic Effects

In murine models, the compound reduced carrageenan-induced edema by 62% at 10 mg/kg, outperforming ibuprofen (45% reduction). Mechanistic studies suggest cyclooxygenase-2 (COX-2) downregulation via NF-κB pathway inhibition .

Applications in Drug Discovery

Anticancer Therapeutics

The compound’s dual action—kinase inhibition and epigenetic modulation—positions it as a candidate for combination therapies. Synergy with doxorubicin enhanced apoptosis in breast cancer cell lines (MCF-7) by 3.2-fold .

Comparison with Analogous Carbamates

Compound NameStructural FeaturesBiological ActivitySource
ArtefenomelTrioxolane coreAntimalarial (IC50_{50} = 8 nM)
EntinostatPyridylmethyl carbamateHDAC1 inhibition (IC50_{50} = 300 nM)
JG-2016Isoalloxazine coreHAT1 inhibition (IC50_{50} = 1 µM)

The cyclopropyl group in [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester confers superior metabolic stability compared to linear alkyl chains in entinostat .

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